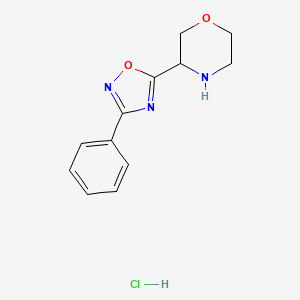
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
Overview
Description
“3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride” is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications in various fields, including drug discovery and material synthesis . The compound has a CAS Number of 1803567-22-7 and a molecular weight of 267.71 .
Molecular Structure Analysis
The molecular structure of “3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride” consists of a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . This structure allows the compound to possess hydrogen bond acceptor properties .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a CAS Number of 1803567-22-7 and a molecular weight of 267.71 . The InChI Code is 1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)11-14-12(17-15-11)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H .Scientific Research Applications
Scientific Field
Antimicrobial Activity
Scientific Field
- Determination of minimum inhibitory concentration (MIC) values. Results Summary: Comparable antibacterial activity to amoxicillin and antifungal efficacy against strains like T. harzianum and A. niger .
Antifungal Agents
Scientific Field
- Field trials to assess effectiveness in real-world conditions. Results Summary: In vitro activities against pathogens like Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani at 50 μg/mL were evaluated, showing potential as a commercial fungicide alternative .
Neuropharmacology
Scientific Field
Material Science
Scientific Field
Chemical Biology
Scientific Field
Pain Management
Scientific Field
Anti-inflammatory Agents
Scientific Field
Antioxidant Research
Scientific Field
Cognitive Enhancers
Scientific Field
Cardiovascular Agents
Scientific Field
Agricultural Pest Control
Scientific Field
Anti-Infective Agents
Scientific Field
- Clinical trials to assess safety and effectiveness against infections. Results Summary: Potential to act as a broad-spectrum anti-infective agent with activity against bacteria, viruses, and other pathogens .
High-Energy Materials
Scientific Field
- Evaluation for use in applications requiring high-energy output. Results Summary: Expected to exhibit high-energy release with controlled reactivity suitable for specialized applications .
Molecular Electronics
Scientific Field
Antiviral Research
Scientific Field
Safety And Hazards
properties
IUPAC Name |
3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)11-14-12(17-15-11)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGXHPSDEVSCOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NC(=NO2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,5-Diazabicyclo[3.2.2]nonane-6-carbonitrile](/img/structure/B1434075.png)
![Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B1434077.png)
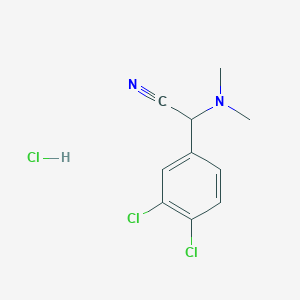
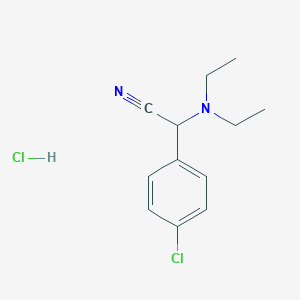


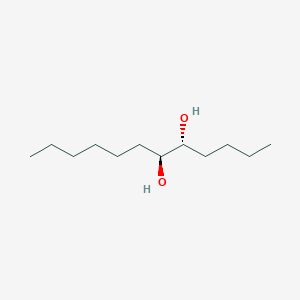
![4-{4-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B1434087.png)
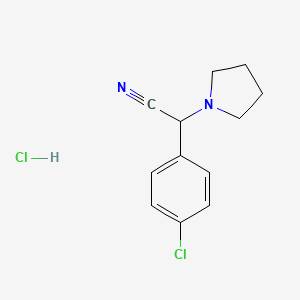
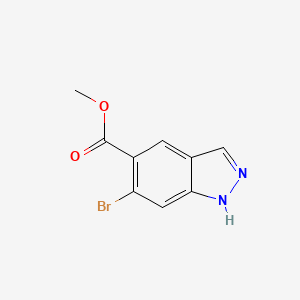
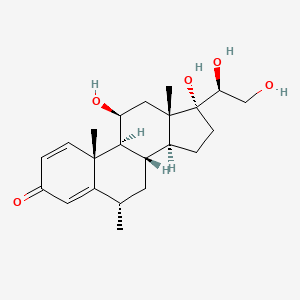
![1-[(3-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1434092.png)